N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide
Overview
Description
N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide: is an organic compound that features a complex structure with a nitrophenyl group, a phenyl group, and an adamantyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction.
Nitration of Phenyl Group: The phenyl group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position.
Amide Formation: The final step involves the formation of the amide bond through a reaction between the nitrated phenyl intermediate and the adamantyl intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Oxidation: The phenyl and adamantyl groups can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products
Reduction: N-(2-aminophenyl)-2-(3-phenyl-1-adamantyl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the phenyl and adamantyl groups
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals.
Materials Science: The compound’s unique structural features could make it useful in the design of new materials with specific properties.
Biological Studies: It may be used as a probe to study various biological processes due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism by which N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the adamantyl group might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide: can be compared with other nitrophenyl and adamantyl derivatives.
N-(2-nitrophenyl)-2-adamantylacetamide: Lacks the phenyl group, which may affect its chemical properties and applications.
N-(2-aminophenyl)-2-(3-phenyl-1-adamantyl)acetamide: The amino group instead of the nitro group could lead to different reactivity and biological activity.
Uniqueness
The presence of both the nitrophenyl and adamantyl groups in this compound makes it unique
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c27-22(25-20-8-4-5-9-21(20)26(28)29)15-23-11-17-10-18(12-23)14-24(13-17,16-23)19-6-2-1-3-7-19/h1-9,17-18H,10-16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECMOPXKWHOEAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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